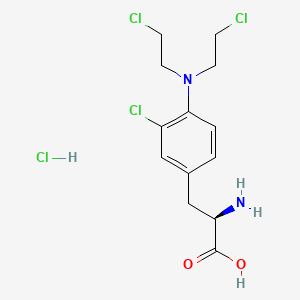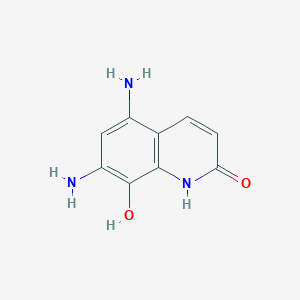
tert-Butylamine Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butylamine Acetate is an organic compound that combines tert-Butylamine and acetic acid. It is a colorless liquid with a characteristic amine-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butylamine Acetate can be synthesized by reacting tert-Butylamine with acetic acid. The reaction typically occurs under mild conditions, with the amine and acid reacting in a 1:1 molar ratio to form the acetate salt. The reaction can be represented as follows:
(CH3)3CNH2+CH3COOH→(CH3)3CNH3+CH3COO−
Industrial Production Methods: In industrial settings, tert-Butylamine is produced commercially by the direct amination of isobutylene using zeolite catalysts. The reaction involves the following steps:
NH3+CH2=C(CH3)2→H2NC(CH3)3
This method is preferred due to its efficiency and minimal waste production .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butylamine Acetate undergoes various chemical reactions, including:
Oxidation: tert-Butylamine can be oxidized to form tert-Butylamine N-oxide.
Reduction: It can be reduced to form tert-Butylamine.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles such as halides can be used in substitution reactions.
Major Products:
Oxidation: tert-Butylamine N-oxide.
Reduction: tert-Butylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butylamine Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of pharmaceuticals, including certain antihypertensive drugs.
Industry: It is used in the production of rubber accelerators, pesticides, and dyes.
Mécanisme D'action
The mechanism of action of tert-Butylamine Acetate involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also form hydrogen bonds with various biomolecules, influencing their structure and function. The exact pathways involved depend on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
tert-Butylamine Acetate can be compared with other similar compounds such as:
- n-Butylamine
- sec-Butylamine
- Isobutylamine
Uniqueness: this compound is unique due to its branched structure, which imparts different steric and electronic properties compared to its linear and secondary counterparts. This uniqueness makes it particularly useful in specific chemical reactions and industrial applications .
Propriétés
Formule moléculaire |
C6H15NO2 |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
acetic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C4H11N.C2H4O2/c1-4(2,3)5;1-2(3)4/h5H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
IMNITRYEZDZJLN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
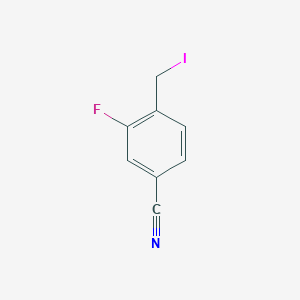
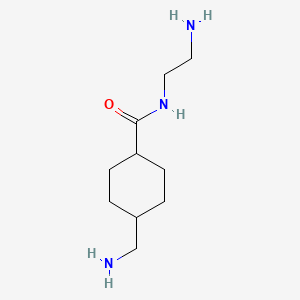
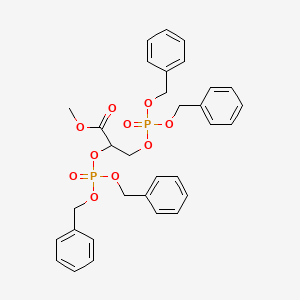
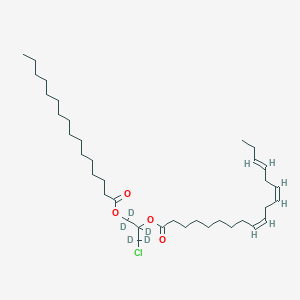
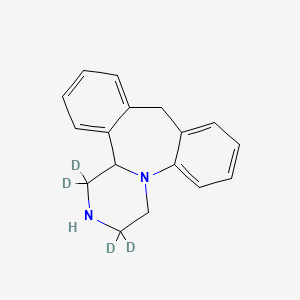
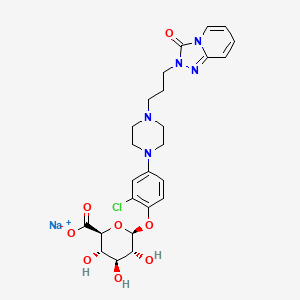
![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
